Ammonium paratungstate

Description

Structure

2D Structure

Properties

CAS No. |

11120-25-5 |

|---|---|

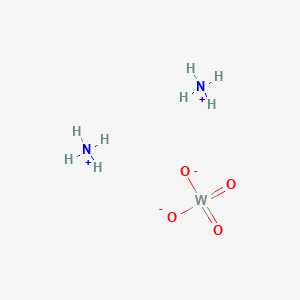

Molecular Formula |

H42N10O42W12 |

Molecular Weight |

3060.5 g/mol |

IUPAC Name |

decaazanium;hexakis(dioxido(dioxo)tungsten);hydron;hexakis(trioxotungsten) |

InChI |

InChI=1S/10H3N.42O.12W/h10*1H3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;12*-1;;;;;;;;;;;;/p+12 |

InChI Key |

XAYGUHUYDMLJJV-UHFFFAOYSA-Z |

Canonical SMILES |

[NH4+].[NH4+].[O-][W](=O)(=O)[O-] |

Other CAS No. |

11120-25-5 12028-06-7 |

physical_description |

Dry Powder Solid; [Merck Index] Soluble in water; [MSDSonline] |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Research

Industrial and Laboratory Scale Synthesis Approaches

The production of ammonium (B1175870) tungstate(VI), often in the form of ammonium paratungstate (APT) or ammonium metatungstate (AMT), is achieved through several well-established and emerging methods. These range from the processing of raw ores to the recycling of scrap materials and specific chemical syntheses.

Extraction and Purification from Tungsten Ores

The principal tungsten ores, wolframite (B13744602) ((Fe,Mn)WO₄) and scheelite (CaWO₄), are the primary sources for ammonium tungstate (B81510) production. chinatungsten.compreprints.org The extraction process is a multi-step hydrometallurgical route. chinatungsten.com

Initially, the ore is crushed and concentrated to increase the tungsten oxide (WO₃) content, which can range from 10-75%. chinatungsten.com This concentrate undergoes a calcination step at 500-600°C to remove organic flotation agents. chinatungsten.com

The subsequent treatment depends on the ore type:

Wolframite is typically leached with a sodium hydroxide (B78521) (NaOH) solution. chinatungsten.com

Scheelite is treated with a sodium carbonate (Na₂CO₃) solution under pressure. chinatungsten.compreprints.org

Both processes yield a crude sodium tungstate (Na₂WO₄) solution. chinatungsten.compreprints.org This solution then undergoes extensive purification to remove impurities like silicon, phosphorus, arsenic, and molybdenum. chinatungsten.comgoogle.com A key purification step involves converting the soluble sodium tungstate to insoluble tungstic acid (H₂WO₄) by digestion with hydrochloric acid (HCl). google.comgoogle.com

The purified tungstic acid is then dissolved in an aqueous ammonia (B1221849) (NH₄OH) solution to form an ammonium tungstate solution. google.comchinatungsten.com This solution is then subjected to evaporative crystallization, which causes the precipitation of this compound (APT) crystals. chinatungsten.comgoogle.com The quality and physical properties of the resulting APT are influenced by factors such as time, temperature, concentration, and pH control during crystallization. nveo.org

An alternative approach involves solvent extraction or ion exchange to directly convert the purified sodium tungstate solution into an ammonium tungstate solution, from which APT is then crystallized. chinatungsten.comgoogle.com

Recycling and Conversion from Tungsten Scrap Materials

Recycling tungsten-containing scrap is an economically and environmentally significant source for ammonium tungstate production. chinatungsten.comresearchgate.net The most common approach is a chemical recycling process that converts scrap into "virgin" quality this compound. itia.info

The process generally involves the following steps:

Oxidation: Tungsten scrap, such as cemented carbide, is oxidized in air at temperatures between 700°C and 900°C. This converts the tungsten compounds into a friable mixture of tungsten oxide and other metal tungstates (e.g., CoWO₄). chinatungsten.comitia.inforesearchgate.net

Digestion: The oxidized product is then digested in a sodium hydroxide solution to form a soluble sodium tungstate solution. chinatungsten.comitia.info

Purification and Conversion: This sodium tungstate solution is then processed using the same hydrometallurgical methods as those used for ore extracts, involving purification and subsequent conversion to this compound via the tungstic acid or ion exchange routes. chinatungsten.comchinatungsten.com

A method for processing soft scrap from tungsten hydrometallurgy involves direct pressure leaching with a dilute ammonia solution at 120-200°C, followed by evaporative crystallization to yield this compound. google.com

Preparation from Tungsten(VI) Oxide Hydrate (B1144303) and Organic Amines

In laboratory settings, organic ammonium paratungstates can be synthesized by reacting tungsten(VI) oxide hydrate (WO₃·H₂O), also known as tungstic acid, with aqueous solutions of organic amines. niscpr.res.inresearchgate.net

The process involves dissolving tungsten(VI) oxide hydrate in an aqueous solution of an organic amine, such as methylamine (B109427) or ethylamine. niscpr.res.inresearchgate.net This reaction initially forms tetrahedral tetraoxidotungstate(VI) species in the solution. Through slow evaporation of the solvent, crystalline organic ammonium paratungstates with the general formula (RNH₃)₁₀[H₂W₁₂O₄₂]·xH₂O are obtained. niscpr.res.inresearchgate.net The final product's identity can be confirmed using techniques like Raman spectroscopy. niscpr.res.inresearchgate.net

| Reactant 1 | Reactant 2 | Product Formula |

| Tungsten(VI) oxide hydrate (WO₃·H₂O) | Methylamine (MeNH₂) | (MeNH₃)₁₀[H₂W₁₂O₄₂]·12H₂O |

| Tungsten(VI) oxide hydrate (WO₃·H₂O) | Ethylamine (EtNH₂) | (EtNH₃)₁₀[H₂W₁₂O₄₂]·4H₂O |

Synthesis from Sodium Tungstate and Ammonium Salts

This compound can be prepared through the reaction of sodium tungstate with an ammonium salt, such as ammonium chloride (NH₄Cl), in an aqueous solution. google.com The reaction leads to the precipitation of insoluble this compound crystals. google.com This method, however, can result in byproducts that require disposal. google.com

A more advanced technique involves an electrolytic process using an anion exchange membrane. In this method, tungstate anions from a source like sodium tungstate pass through the membrane into an aqueous solution containing ammonium cations under an electrical potential. google.com By controlling the pH of the solution, specific tungsten compounds like ammonium tungstate, this compound, or ammonium metatungstate can be selectively formed without producing unwanted salt byproducts. google.com

Another approach involves the reaction of a sodium tungstate-ammonia solution with carbon dioxide under pressure (0.02-6 MPa) and at a controlled temperature (20-100°C). google.com This process directly crystallizes this compound, allowing for the recycling of the remaining alkaline solution. google.com

Controlled Synthesis of Ammonium Tungstate(VI) Polymorphs and Hydrates

The crystalline structure and degree of hydration of ammonium tungstate compounds can be precisely controlled through specific crystallization strategies. This is particularly relevant for ammonium metatungstate (AMT), which exists in various hydrated forms.

Crystallization Strategies for Hydrous Ammonium Metatungstate Phases

Various hydrated forms of ammonium metatungstate, denoted as (NH₄)₆[H₂W₁₂O₄₀]·xH₂O (AMT-x), can be synthesized as single crystals from aqueous solutions. acs.orgtuwien.atresearchgate.net Research has identified several successful strategies for controlling the crystallization and isolating specific hydrates:

Growth from Supersaturated Solutions: Carefully controlling the temperature of a supersaturated AMT solution allows for the growth of specific hydrate crystals. acs.orgtuwien.atresearchgate.net

Antisolvent Crystallization: The addition of solvents with different polarities, such as ethanol, to an aqueous AMT solution can induce the crystallization of specific hydrous phases. acs.orgtuwien.atresearchgate.net For instance, large single-phase AMT-12.5 crystals have been prepared using an alcohol precipitation method. tandfonline.com

Partial Dehydration: Mild heating of highly hydrated AMT phases can lead to the formation of less hydrated, stable intermediates. For example, the thermal dehydration of AMT-22 leads to the formation of AMT-9.5 and then the stable AMT-4 phase under ambient conditions. acs.orgtuwien.atacs.org

These methods have enabled the structural determination of numerous AMT hydrates, including those with 22, 12.5, 9.5, 8.5, 6, 4, and 2 water molecules. acs.orgtuwien.atresearchgate.net It has also been discovered that the 4-hydrate of AMT exhibits polymorphism, meaning it can crystallize in different structures while having the same chemical formula. acs.orgtuwien.atacs.org The structure of the precursor polyoxometalate cluster present in the solution just before crystallization can also influence the formation pathway and the resulting crystalline phase of the final product. nih.govacs.org

| Crystallization Method | Resulting Hydrate (Example) | Key Feature |

| Growth from Supersaturated Solutions | AMT-22 | Temperature-dependent growth |

| Antisolvent Crystallization (e.g., with ethanol) | AMT-12.5 | Induces crystallization by changing solvent polarity |

| Partial Dehydration | AMT-4 | Forms stable, less-hydrated phases from more hydrated ones |

Influence of pH and Precursor Concentration on Polyoxotungstate Species Formation

The speciation of polyoxotungstates in aqueous solutions is intricately linked to both pH and the concentration of the precursor, ammonium tungstate(VI). In aqueous environments, a variety of tungstate anions can exist, with their formation and stability being highly dependent on the pH of the solution. acs.org The primary species include the orthotungstate anion (WO₄²⁻), the paratungstate anion ([H₂W₁₂O₄₂]¹⁰⁻), and the metatungstate anion ([H₂W₁₂O₄₀]⁶⁻). acs.org

The transformation between these species is a pH-driven process. The metatungstate anion exhibits stability under acidic conditions, while the paratungstate anion is stable in more alkaline environments. acs.org The self-assembly of polyoxometalates (POMs) from solution is governed by complex reaction networks that are sensitive to factors including ionic strength, temperature, and the presence of counterions. nih.gov However, pH and metal concentration are the primary levers for controlling POM speciation. nih.gov

Research has shown that increasing temperature can influence the stability of these species. For instance, a rise in temperature tends to shrink the pH and concentration range where polynuclear POM species are prevalent. nih.gov This is exemplified by the destabilization of larger cluster species upon heating. nih.gov The complexity of these aqueous systems often results in the coexistence of multiple cluster types, making the precise prediction and control of speciation a significant challenge in synthetic chemistry. nih.gov

Hydrothermal and Solvothermal Synthesis of Tungsten Oxide Polymorphs from Ammonium Tungstate(VI) Precursors

Hydrothermal and solvothermal methods are widely employed for the synthesis of tungsten oxide polymorphs, with ammonium tungstate(VI) serving as a common precursor. These techniques offer control over the size, morphology, and crystalline phase of the resulting tungsten oxide materials. The structure of the precursor cluster in the solution plays a direct role in determining the formation pathway and the final crystalline phase of the tungsten oxide. acs.orgnih.govresearchgate.netchemrxiv.org

In situ total scattering studies have revealed that the hydrothermal synthesis of tungsten oxides from ammonium metatungstate (AMT) and this compound (APT) precursors can lead to different reaction pathways. acs.orgscispace.com When the precursor solution contains metatungstate clusters, hexagonal ammonium tungsten bronze ((NH₄)₀.₂₅WO₃) is formed directly. acs.orgnih.govresearchgate.net Conversely, if paratungstate B clusters are present at the point of crystallization, a metastable pyrochlore-type tungsten oxide (WO₃·0.5H₂O) forms as an intermediate, which then transforms into the tungsten bronze phase. acs.orgnih.govresearchgate.net

The solvent used in solvothermal synthesis also significantly influences the reaction pathway. For example, in the solvothermal synthesis of hexagonal ammonium tungsten bronze from ammonium metatungstate hydrate, different formation routes are observed depending on whether water or oleylamine (B85491) is used as the solvent. acs.orgscispace.com In water, the dissolution of the AMT precursor leads to the formation of free metatungstate ions, which then partially convert to other tungstate clusters before forming the crystalline tungsten bronze. scispace.com

The reaction temperature is another critical parameter. Hydrothermal synthesis of tungsten oxide from AMT has been studied at temperatures ranging from 250 °C to 350 °C, with the reaction proceeding through a consistent pathway at these temperatures. acs.orgscispace.com

| Precursor | Synthesis Method | Key Finding | Final Product |

| Ammonium Metatungstate | Hydrothermal | Direct formation | Hexagonal ammonium tungsten bronze |

| This compound | Hydrothermal | Formation of a metastable intermediate | Hexagonal ammonium tungsten bronze |

| Ammonium Metatungstate Hydrate | Solvothermal (water) | Dissolution and partial conversion of precursor | Hexagonal ammonium tungsten bronze |

| Ammonium Metatungstate Hydrate | Solvothermal (oleylamine) | Different formation pathway than in water | Hexagonal ammonium tungsten bronze |

Novel Synthetic Routes and Precursor Chemistry

Beyond traditional methods, several novel synthetic routes have been developed to produce tungsten-based materials from ammonium tungstate(VI) precursors, offering enhanced control over the final product's properties.

Spray-Drying Techniques for Powder Precursor Fabrication

Spray drying is a versatile technique for producing powdered precursors from solutions of ammonium tungstate(VI). This method involves atomizing a solution into a hot gas stream, leading to rapid evaporation of the solvent and the formation of dry powder particles. nveo.orgnveo.org It is a crucial industrial process for producing powders with specific characteristics, such as controlled particle size distribution. nveo.orgnveo.org

In the context of ammonium tungstate, spray drying is commonly used to obtain ammonium metatungstate (AMT) from a solution. The process parameters, such as the inlet and outlet air temperatures, are critical. Typical inlet air temperatures range from 180–280 °C, with outlet air temperatures between 110–160 °C. acs.org At higher temperatures, the initially formed AMT can decompose into an amorphous phase before ultimately yielding crystalline tungsten trioxide. acs.org This technique is also employed in the fabrication of nanostructured tungsten heavy alloy powders, where a solution containing ammonium metatungstate and other metal salts is spray-dried to create a precursor powder. diva-portal.orgscirp.org

| Spray Drying Parameter | Temperature Range | Outcome |

| Inlet Air Temperature | 180–280 °C | Formation of AMT powder |

| Outlet Air Temperature | 110–160 °C | Formation of AMT powder |

| Higher Temperatures | >280 °C | Decomposition of AMT to amorphous phase/tungsten trioxide |

Ion Exchange Methods for Ammonium Metatungstate Preparation

Ion exchange is a prominent method for the preparation of ammonium metatungstate (AMT) from ammonium tungstate solutions. ammonium-metatungstate.com This process typically involves bringing an ammonium tungstate solution into contact with a weak acid cation exchange resin. acs.org The resin serves a dual purpose: it lowers the pH of the solution into the range where AMT is stable, and it binds the excess ammonium ions that are released during the formation of the metatungstate anion. acs.org

A specific process involves passing an ammonium tungstate solution through a column containing a carboxylic acid cation exchange resin and collecting the effluent until a pH of about 3.5 is reached. google.com The resulting solution is then digested at approximately 98°C for several hours, followed by crystallization to obtain AMT. google.com This method is also used to convert this compound (APT) to AMT by contacting a mixture of solid APT and water with a cation exchange material to adjust the pH to a range where the metatungstate ion is stable and insoluble tungstic acid does not form. google.com

Precursor-Based Synthesis of Nanosized Tungsten Carbides

Ammonium tungstate(VI) is a key precursor in the synthesis of nanosized tungsten carbides (WC). The precursor method offers several advantages over traditional carbothermal synthesis, including lower synthesis temperatures and better control over the dispersion of the final product. qmul.ac.ukresearchgate.net This approach involves mixing a tungsten source, such as ammonium tungstate, with a carbon source, which can be an organic compound or a polymer. qmul.ac.ukresearchgate.net

In one method, a solution containing ammonium tungstate, urea, and glucose is prepared, and a self-contained combustion process is initiated to produce a loose black WC precursor. upc.edu This precursor is then carburized at high temperatures (900-1400 °C) under an argon atmosphere to form pure WC nanoparticles. upc.edu Another approach utilizes a tungstate-based inorganic-organic hybrid precursor, synthesized from the reaction of tungstic acid and an organic amine, which is then thermally treated to produce hierarchical WC micro-/nanocrystals. cas.cn The choice of ammonium tungstate species, such as this compound or ammonium metatungstate, can be used in these precursor-based syntheses. qmul.ac.ukresearchgate.net

Solution-Based Methods for Enhanced Tungsten Uptake in Supported Materials

Solution-based methods are crucial for impregnating support materials, such as alumina (B75360), with tungsten, often starting from an ammonium tungstate solution. The solubility of the tungsten precursor is a key factor in these processes. Ammonium metatungstate (AMT) is often preferred over this compound (APT) due to its higher solubility in water. google.com

In the production of catalysts, aqueous solutions of tungstate compounds are adsorbed onto a solid support. google.com The efficiency of this process can be enhanced by using highly soluble precursors like AMT. Solvent extraction and ion exchange techniques are employed to convert sodium tungstate or this compound into more soluble ammonium tungstate solutions, which can then be used for impregnation. diva-portal.org For instance, phosphorus can be removed from ammonium tungstate solutions through methods like solventing out crystallization and basic magnesium carbonate precipitation to ensure the purity of the final supported tungsten material. frontiersin.orgnih.gov

Solid Sulfurizing Agent Reactions for Thio Ammonium Tungstate Synthesis

The synthesis of thio ammonium tungstates, including ammonium oxothiotungstates, trithiotungstate, and tetrathiotungstate, can be effectively achieved by reacting a tungsten compound with a solid sulfurizing agent. This approach avoids the use of highly toxic and odorous hydrogen sulfide (B99878) gas, presenting a more environmentally friendly and industrially scalable alternative. google.com

One patented method involves the reaction of a tungsten compound, such as tungstic acid or other tungstates, with a solid sulfurizing agent in an aqueous solution. google.com The reaction is typically conducted at temperatures ranging from room temperature to 100°C for a duration of 0.5 to 5 hours. google.com A key aspect of this process is the continuous removal of ammonia (NH₃) produced during the reaction, which shifts the chemical equilibrium towards the formation of the desired thio ammonium tungstate product. This can be accomplished by applying a vacuum or by bubbling nitrogen or another inert gas through the reaction mixture. google.com

A variety of solid sulfurizing agents can be employed in this method. These include phosphorus pentasulfide (P₄S₁₀), various metal sulfides (e.g., barium sulfide, lithium sulfide, sodium sulfide, potassium sulfide), and organic sulfur compounds like thioacetamide, ammonium thiocyanate, and thiourea. google.com The molar ratio of tungsten to sulfur (W/S) is typically maintained between 1:2 and 1:8 to ensure complete sulfidation. google.com Following the reaction, the addition of an appropriate ammonium salt helps to crystallize the product, which can then be isolated with a high yield (up to 98%) and purity. google.com

Another established route uses ammonium sulfide, (NH₄)₂S, as the sulfur source. nih.govgoogle.com In one variation, ammonium metatungstate or tungsten trioxide is dissolved in aqueous ammonia and then reacted with an ammonium sulfide solution. google.com This method proceeds under mild conditions, from room temperature to 90°C, with reaction times of 0.5 to 3 hours, followed by a crystallization period. google.com This process is noted for using a near-stoichiometric amount of the sulfurizing agent and for significantly reducing reaction times compared to traditional H₂S-based methods. google.com The synthesis of ammonium tetrathiotungstate ((NH₄)₂WS₄) from sodium tungstate (Na₂WO₄) and (NH₄)₂S has also been reported as a facile and low-cost alternative to methods that use more expensive tungsten precursors. nih.govacs.org

Microwave-assisted solid-state synthesis represents another innovative approach. In one example, ammonium tetrathiotungstate was prepared by irradiating a powdered mixture of ammonium heptamolybdate, copper thiocyanate, elemental sulfur powder, and sodium metal. orientjchem.org This method highlights the use of elemental sulfur as a solid sulfurizing agent in a solvent-free, rapid synthesis driven by microwave energy. orientjchem.org

The thermal decomposition of ammonium tetrathiotungstate itself is a solid-state reaction that leads to the formation of tungsten sulfides, such as amorphous tungsten trisulfide (WS₃) and crystalline tungsten disulfide (WS₂). researchgate.netsci-hub.se For instance, annealing (NH₄)₂WS₄ at 250°C under a nitrogen atmosphere yields amorphous WS₃. sci-hub.se

| Tungsten Precursor | Solid Sulfurizing Agent | Reaction Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Tungstic Acid or Tungstates | Phosphorus pentasulfide, BaS, Li₂S, Na₂S, K₂S, Thioacetamide, Ammonium thiocyanate, Thiourea | Aqueous solution; Room temp. to 100°C; 0.5-5 hours; W/S molar ratio 1:2 to 1:8; Ammonia removal via vacuum or inert gas sparging | Ammonium (oxo)thiotungstates, (NH₄)₂WS₃O, (NH₄)₂WS₄ | High-yield (up to 98%) and high-purity synthesis. Avoids H₂S gas. Process is environmentally friendly and scalable. | google.com |

| Ammonium Metatungstate or Tungsten Trioxide | Ammonium Sulfide ((NH₄)₂S) solution | Aqueous ammonia; Room temp. to 90°C; 0.5-3 hours reaction; 8-24 hours crystallization | Ammonium Tetrathiotungstate ((NH₄)₂WS₄) | Method uses near-stoichiometric amounts of sulfur, has mild conditions, and short reaction times. | google.com |

| Sodium Tungstate (Na₂WO₄·2H₂O) | Ammonium Sulfide ((NH₄)₂S) | Aqueous solution | Ammonium Tetrathiotungstate ((NH₄)₂WS₄) | Reported as a facile and low-cost method for preparing the catalyst precursor. | nih.govacs.org |

| Ammonium Heptamolybdate (as part of a mixture) | Elemental Sulfur (S) powder | Microwave irradiation (3.67 GHz); 30 minutes; Solid-state reaction with other reagents (copper thiocyanate, sodium metal) | Heterometallic sulfur complex containing tetrathiotungstate | Demonstrates a rapid, solvent-free, microwave-assisted route using elemental sulfur. | orientjchem.org |

Advanced Characterization and Structural Elucidation

Spectroscopic Analysis of Ammonium (B1175870) Tungstate(VI) Compounds

Spectroscopic methods are indispensable for probing the molecular structure of ammonium tungstate (B81510) compounds. These techniques provide vibrational and electronic information that helps to confirm the integrity of the polyoxotungstate anions and to observe their behavior under various conditions.

Vibrational spectroscopy, including Raman and Fourier Transform Infrared (FT-IR) spectroscopy, serves as a powerful tool for the "fingerprinting" of molecular species, providing complementary information based on different physical principles. In the context of ammonium tungstate(VI), these techniques are crucial for confirming the presence and structure of the complex polyoxotungstate anions, such as the metatungstate Keggin ion, [H₂W₁₂O₄₀]⁶⁻.

The FT-IR spectra of ammonium metatungstate exhibit characteristic absorption bands corresponding to the vibrations of its constituent parts: the ammonium cations (NH₄⁺), water molecules (H₂O), and the tungstate framework (W-O bonds). Key vibrational modes include those for N-H and O-H, as well as the distinctive W-O vibrations of the metatungstate ion. Similarly, Raman spectroscopy is highly effective for identifying the polytungstate structure. The spectra can confirm the identity and phase purity of different tungsten oxide structures. Both FT-IR and Raman techniques have been used to verify that different commercial samples of ammonium metatungstate, despite potential morphological differences, possess identical underlying chemical structures.

Table 1: General FT-IR and Raman Peak Assignments for Ammonium Tungstate Compounds This table compiles general regions and assignments from multiple sources. Specific peak positions can vary based on hydration state and sample preparation.

| Vibrational Mode | Technique | Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| N-H Stretching | FT-IR / Raman | ~3200 | Vibration of the ammonium cation. The Raman band can be very intensive. |

| O-H Stretching | FT-IR / Raman | 3400 - 3600 | Vibration of water molecules of hydration. |

| H₂O Bending | FT-IR | ~1630 | Bending mode of water molecules. |

| N-H Bending (ν₄) | FT-IR | ~1430 | Bending mode of the ammonium cation. |

| W=O Stretching | Raman | ~950 | Symmetric stretching of terminal W=O bonds in the polyoxotungstate anion. |

| W-O-W Stretching | Raman | 810 - 930 | Stretching vibrations of the bridging oxygen atoms within the tungstate framework. |

The thermal decomposition of ammonium tungstate is a critical process for producing tungsten oxides, and understanding the intermediate phases is key to controlling the properties of the final product. In situ Fourier Transform Infrared (FT-IR) emission spectroscopy is a valuable technique for studying these transformations at high temperatures.

Studies using FT-IR emission spectroscopy have shown that the decomposition of the ammonium ion in ammonium tungstate occurs in a stepwise manner. The process involves two distinct steps at approximately 230°C and 330°C. This is in contrast to ammonium paratungstate (APT), which shows an initial release of dry ammonia (B1221849) between 170-240°C, a step that is notably absent in the decomposition of ammonium metatungstate (AMT).

The general thermal decomposition pathway for AMT, elucidated by techniques including FT-IR, involves several stages:

Dehydration (25-200°C): Release of crystal water molecules.

Amorphous Phase Formation (200-380°C): The crystal structure collapses with the removal of ammonia, leading to an amorphous intermediate.

Crystallization of WO₃ (380-600°C): The amorphous phase crystallizes, initially into a hexagonal WO₃ phase, which then transforms into the more stable monoclinic WO₃ at higher temperatures.

In situ and ex situ FT-IR studies on the related compound, this compound, have supported the formation of ammonium hydrogen paratungstate as an intermediate, which is a precursor to the metatungstate anion.

When ammonium tungstate is used as a precursor to create supported tungsten oxide catalysts, the structure of the resulting surface species is of paramount importance. Diffuse Reflectance Ultraviolet-Visible (DR-UV-vis) spectroscopy and micro-Raman spectroscopy are essential for characterizing these supported systems.

DR-UV-vis spectroscopy probes the electronic structure of the tungsten species by measuring the ligand-to-metal charge transfer (LMCT) transitions. The energy of these transitions (Edge Energy, Eg) is sensitive to the coordination and aggregation of the tungsten oxide species on the support surface. This allows for the differentiation between isolated monomeric tungstate species and larger polymeric or bulk-like tungsten oxide clusters.

Raman spectroscopy provides complementary information on the molecular structure of the surface species. For supported tungsten oxide catalysts prepared from ammonium metatungstate, Raman spectra can distinguish between monomeric surface tungstates, polytungstate species, and crystalline WO₃ particles. The Raman bands for supported systems are often found in similar regions to bulk compounds but may be shifted or broadened due to interactions with the support material. For example, on titania supports, surface polytungstate species are often observed. The absence of sharp Raman bands characteristic of crystalline WO₃ (typically around 710 and 807 cm⁻¹) indicates a high dispersion of the tungsten oxide on the support.

Table 2: Spectroscopic Characterization of Supported Tungsten Oxide Species

| Technique | Observation | Interpretation |

|---|---|---|

| DR-UV-vis | High Edge Energy (Eg) | Indicates isolated, monomeric tungsten oxide species with tetrahedral coordination. |

| DR-UV-vis | Lower Edge Energy (Eg) | Suggests the presence of polymeric surface species or bulk-like WO₃ clusters with octahedral coordination. |

| Raman | Absence of sharp bands at ~710 & ~807 cm⁻¹ | High dispersion of tungsten oxide on the support surface. |

| Raman | Presence of sharp bands at ~710 & ~807 cm⁻¹ | Formation of crystalline WO₃ phase, often when tungstate loading exceeds monolayer coverage. |

| Raman | Broad band around 950 cm⁻¹ | Often attributed to surface polytungstate species. |

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction is the definitive method for determining the crystalline structure of materials. For ammonium tungstate(VI) compounds, both powder and single-crystal XRD are used to identify phases, determine lattice parameters, and solve complex crystal structures.

Powder X-ray Diffraction (PXRD) is a fundamental technique for the phase identification of crystalline materials. For ammonium metatungstate (AMT), PXRD is used to identify the specific hydrate (B1144303) phase, assess sample purity, and determine unit cell parameters. Pure AMT typically displays characteristic diffraction peaks in the 2θ range of 10°-30° (using Cu Kα radiation). The presence of impurities like this compound (APT) or tungsten trioxide (WO₃) would result in additional, distinguishable peaks.

Research has shown that commercially available AMT powders can exhibit different PXRD patterns, even when specified with the same chemical formula, indicating structural differences likely related to varying hydration states or polymorphism. For instance, a common commercial form, (NH₄)₆[H₂W₁₂O₄₀]·4H₂O, has been identified and its cell parameters determined and refined.

Table 3: Powder XRD Data for a Commercial Ammonium Metatungstate Hydrate Sample Data reported for (NH₄)₆[H₂W₁₂O₄₀]·4H₂O

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | |

| Space Group | Pcca | |

| a₀ | 33.438 Å | |

| b₀ | 17.425 Å | |

| c₀ | 14.112 Å |

While powder XRD is excellent for phase identification, single-crystal X-ray diffraction provides the complete, three-dimensional atomic arrangement within a crystal. Until recently, the crystal structures of the various hydrate phases of ammonium metatungstate had not been fully determined.

A comprehensive study successfully crystallized and determined the structures of numerous hydrous AMT phases, (NH₄)₆[H₂W₁₂O₄₀]·xH₂O, for the first time. This research revealed a rich structural chemistry dependent on the degree of hydration.

The most hydrated phase, AMT-22 (x=22), features a tetragonal crystal structure with a distorted cubic close-packing of the spherical α-Keggin anions. The less hydrated phases are structurally derived from distorted hexagonal rod packings of these anions. In all cases, the ammonium cations and water molecules occupy the voids between the large polyoxotungstate clusters. This work also demonstrated that a commercial 4-hydrate exists in a different crystal structure than the AMT-4 phase grown in the lab, confirming polymorphic behavior.

Table 4: Crystallographic Data for Various Hydrous Ammonium Metatungstate (AMT-x) Phases from Single-Crystal XRD

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| AMT-22 | Tetragonal | I4₁/amd | Distorted cubic close-packing of Keggin anions. |

| AMT-12.5 | Triclinic | P-1 | Derived from distorted hexagonal rod packing of Keggin anions. |

| AMT-9.5 | Monoclinic | P2₁/n | Derived from distorted hexagonal rod packing of Keggin anions. |

| AMT-8.5 | Monoclinic | P2₁/n | Derived from distorted hexagonal rod packing of Keggin anions. |

| AMT-6 | Monoclinic | P2₁/n | Derived from distorted hexagonal rod packing of Keggin anions. |

| AMT-4 | Monoclinic | C2/c | Derived from distorted hexagonal rod packing of Keggin anions. Stable hydrate phase. |

| AMT-2 | Monoclinic | P2₁/n | Derived from distorted hexagonal rod packing of Keggin anions. |

Thermal Analysis and Decomposition Pathways

The thermal decomposition of ammonium tungstate(VI) is a critical process, as it is the primary route for producing various tungsten oxides. Understanding the sequential steps of this transformation is essential for controlling the properties of the final product.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Ammonium Tungstate(VI) Decomposition

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are cornerstone techniques for investigating the thermal decomposition of ammonium tungstate(VI). TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material, revealing exothermic and endothermic events.

The decomposition of this compound tetrahydrate (APT·4H2O), a common form of ammonium tungstate(VI), typically proceeds in several distinct, often overlapping, stages. The TGA curve shows a multi-step weight loss, while the DTA curve displays a series of endothermic and exothermic peaks corresponding to these changes.

Stage 1: Dehydration: The initial mass loss, occurring at temperatures generally below 200°C, corresponds to the removal of physically adsorbed and crystalline water. This is observed as an endothermic peak in the DTA curve.

Stage 2: Deammoniation and Intermediate Formation: As the temperature rises further, typically between 180°C and 350°C, the evolution of ammonia and the remaining water from the decomposition of ammonium ions occurs. tungsten-powder.com This complex stage involves the breakdown of the paratungstate structure and the formation of intermediate compounds like ammonium metatungstate (AMT) and amorphous ammonium tungsten bronze (ATB). tungsten-powder.comtungsten-powder.com This process is also characterized by endothermic effects.

Stage 3: Oxide Formation and Crystallization: Above approximately 350°C, the final decomposition leads to the formation of tungsten oxides. The crystallization of hexagonal tungsten trioxide (h-WO₃) from the amorphous intermediate is marked by an exothermic peak. core.ac.uk A final, smaller mass loss may occur as the last traces of ammonia and water are expelled.

Stage 4: Phase Transformation: At higher temperatures, typically between 500°C and 600°C, the metastable hexagonal WO₃ transforms into the more stable monoclinic (γ-WO₃) phase, which is also an exothermic process. core.ac.uk The decomposition is generally complete by 600°C, resulting in pure tungsten trioxide. tungsten-powder.com

The precise temperatures and the degree of separation between these stages can be influenced by factors such as the heating rate, atmosphere, and the morphology of the starting material.

In-situ Studies of Ammonia and Water Evolution During Thermal Conversion

To gain a more dynamic understanding of the decomposition process, in-situ studies coupling thermal analysis with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) are employed. These evolved gas analysis (EGA) techniques allow for the real-time identification and quantification of the gaseous species released, such as ammonia (NH₃) and water (H₂O).

These studies provide a detailed profile of the decomposition pathway:

Water Evolution: The release of water is typically observed in multiple, overlapping steps. The first peak, at lower temperatures (<200°C), corresponds to the liberation of loosely bound and crystal water. A second, broader evolution of water occurs at higher temperatures (240-370°C), resulting from the condensation of hydroxyl groups and the decomposition of ammonium ions. core.ac.uk

Ammonia Evolution: The evolution of ammonia is closely linked to the structural breakdown of the paratungstate anion. A significant release of ammonia is typically detected in the temperature range of 180°C to 350°C. tungsten-powder.com In an oxidizing atmosphere (air), the evolved ammonia can be catalytically oxidized on the surface of the newly formed tungsten oxide, leading to the formation of nitrogen oxides (N₂O, NO) and additional exothermic peaks in the DTA curve at temperatures between 260°C and 450°C. ammonium-metatungstate.com

The simultaneous detection of these evolved gases confirms the complex and overlapping nature of the dehydration and deammoniation steps, providing a more precise picture than TGA/DTA alone.

Temperature-Dependent Phase Transformations to Tungsten Oxides

The thermal conversion of ammonium tungstate(VI) to tungsten trioxide involves a sequence of crystalline and amorphous intermediate phases. This transformation can be tracked using temperature-dependent X-ray diffraction (XRD).

The typical phase transformation sequence for this compound (APT) in air is as follows:

This compound (APT): The initial crystalline material is stable at room temperature.

Ammonium Metatungstate (AMT): Around 240°C, APT begins to transform into ammonium metatungstate. tungsten-powder.com

Amorphous Phase (Ammonium Tungsten Bronze - ATB): With continued heating to between 300°C and 350°C, the structure becomes amorphous. This intermediate is often referred to as ammonium tungsten bronze (ATB). tungsten-powder.com

Hexagonal Tungsten Trioxide (h-WO₃): At approximately 400°C, the amorphous phase begins to crystallize into metastable hexagonal tungsten trioxide. tungsten-powder.com

Monoclinic Tungsten Trioxide (γ-WO₃): As the temperature reaches 500°C and above, the hexagonal phase transforms into the thermodynamically stable monoclinic (or triclinic) form of tungsten trioxide. tungsten-powder.com This transformation is generally complete by 600°C.

The table below summarizes the key phase transformations and their corresponding temperature ranges during the thermal decomposition of this compound in air.

| Temperature Range (°C) | Predominant Solid Phase(s) | Key Process |

| Room Temp. - 240 | This compound (APT) | Dehydration |

| 240 - 350 | Ammonium Metatungstate (AMT), Amorphous Ammonium Tungsten Bronze (ATB) | Deammoniation, Structural decomposition |

| 350 - 500 | Hexagonal WO₃ (h-WO₃) | Crystallization of metastable oxide |

| > 500 | Monoclinic WO₃ (γ-WO₃) | Phase transformation to stable oxide |

Microscopic and Morphological Characterization

The morphology of ammonium tungstate(VI) particles and its evolution during thermal decomposition are critical factors that influence the properties of the final tungsten oxide product, such as its surface area, porosity, and reactivity.

Scanning Electron Microscopy (SEM) for Surface and Particle Morphology Analysis

Scanning electron microscopy (SEM) is a vital tool for visualizing the three-dimensional shape, size, and surface texture of materials. SEM analysis of the starting this compound (APT) material typically reveals large, well-defined crystals. The morphology can vary, with particles appearing as irregular geometric shapes, including cubes and hexagons, often found in agglomerated forms. scielo.br These primary crystals can range in size from tens to hundreds of micrometers. researchgate.net

Initial Stage: The initial APT crystals have relatively smooth surfaces. scielo.br

Intermediate Stage: As water and ammonia are evolved during heating, the smooth surfaces of the crystals begin to develop cracks and pores. This is due to the mechanical stress induced by the release of gaseous products from within the crystal lattice.

Final Stage (WO₃): The final tungsten trioxide product consists of porous particles that are pseudomorphs of the original APT crystals. High-magnification SEM images reveal that these large, porous structures are actually agglomerates of much smaller, nanoscale primary crystallites of WO₃. The final morphology, including the porosity and the size of the primary crystallites, is strongly dependent on the decomposition conditions, such as the heating rate and atmosphere. For instance, rapid decomposition can lead to a more fragmented and highly porous structure. researchgate.net

Atomic Force Microscopy (AFM) for Surface Roughness Studies of Thin Films

Atomic Force Microscopy (AFM) is an essential high-resolution imaging technique for characterizing the surface topography of thin films. It provides three-dimensional surface profiles, enabling the quantification of critical parameters such as surface roughness. spectraresearch.com In the context of materials derived from ammonium tungstate(VI), AFM studies are crucial for understanding how processing parameters influence the final surface morphology of tungsten oxide (WO₃) thin films, which in turn affects their performance in various applications.

Research has demonstrated the significant impact of post-deposition annealing on the surface characteristics of WO₃ thin films prepared using an ammonium tungstate precursor. One study utilized a spin coating technique with an ammonium tungstate solution, modified with glycerol (B35011), to create WO₃ films. nih.govmdpi.com The surface roughness of these films was then analyzed using AFM after annealing at different temperatures.

The findings indicated a clear correlation between the annealing temperature and the surface roughness of the films. As the annealing temperature was increased from 200 °C to 500 °C, both the average surface grain size and the root mean square (RMS) roughness showed a corresponding increase. nih.gov At 500 °C, a notable crystallization of WO₃ was observed, leading to a surface with many easily identifiable grains. nih.gov

The detailed results from this investigation are summarized in the table below:

| Annealing Temperature (°C) | Average Surface Grain Size (nm) | RMS Roughness (nm) |

| 200 | 7.8 | 0.38 |

| 350 | 63.6 | 1.01 |

| 500 | 74.7 | 1.68 |

These results highlight that thermal treatment is a key factor in tailoring the surface morphology of thin films derived from ammonium tungstate. The increase in roughness at higher temperatures is attributed to the growth and crystallization of tungsten trioxide grains. nih.gov Similarly, another study on tungsten oxide films derived from this compound found that heat treatment increased the average grain size from 47.85 nm in the as-deposited film to 79.9 nm after annealing. researchgate.net This control over grain size and surface roughness is vital for applications where surface area and texture play a critical role. The use of an inorganic ammonium tungstate precursor can result in smoother and more homogeneous films compared to those prepared by sol-gel methods. nih.govmdpi.com

Applications in Advanced Materials Science and Engineering

Precursor for Tungsten Oxide (WO₃) Materials

Ammonium (B1175870) tungstate (B81510) is extensively used to produce tungsten trioxide (WO₃), a semiconductor material with significant applications in electrochromic devices, gas sensors, and photocatalysis. The properties of the final WO₃ material are highly dependent on the synthesis method and conditions, which can be finely controlled when starting from an ammonium tungstate precursor.

Ammonium tungstate solutions are ideal for deposition techniques like spray pyrolysis and spin coating to create uniform thin films of WO₃.

In the spin coating technique, WO₃ thin films can be prepared from an inorganic, sol-gel-free ammonium tungstate precursor solution. nih.gov The addition of modifiers like glycerol (B35011) can be used to optimize the solution's viscosity and surface tension, facilitating the growth of smoother and more homogeneous films compared to those made via sol-gel methods. nih.gov The transformation from the ammonium tungstate precursor to WO₃ typically occurs in the temperature range of 220°C to 300°C. Crystalline structures begin to form upon annealing at temperatures above 300°C, with the WO₃ component content increasing with higher annealing temperatures. nih.govmdpi.com

For the spray pyrolysis method, an aqueous solution of ammonium paratungstate, often mixed with an organic additive such as citric acid, is atomized and sprayed onto a heated substrate. Compressed air can be used as a carrier gas to direct the aerosolized precursor into a furnace, where the droplets undergo evaporation and decomposition to form WO₃ nanoparticles that deposit onto the substrate. This method is economical and suitable for large-scale production of nanomaterials.

| Technique | Precursor System | Typical Annealing/Furnace Temperature | Key Findings |

|---|---|---|---|

| Spin Coating | Ammonium tungstate ((NH₄)₂WO₄) with glycerol modifier | 300°C - 500°C | Produces smooth, homogeneous films. Crystalline WO₃ forms above 300°C. nih.gov |

| Spray Pyrolysis | This compound with citric acid | Not specified in provided context | Economical method for preparing large-scale spherical nanoparticles. |

The morphology of WO₃ at the nanoscale can be precisely controlled by adjusting reaction parameters during synthesis from ammonium tungstate precursors, typically via hydrothermal methods. These distinct nanostructures offer unique properties due to their high surface-area-to-volume ratios.

By using an ammonium metatungstate hydrate (B1144303) precursor, various WO₃ nanostructures can be synthesized by only adjusting the acidity of the precursor solution. rsc.org A systematic change in morphology is observed as the concentration of hydrochloric acid (HCl) is increased in the hydrothermal process:

Nanoflakes and Nanoplates: Formed at lower HCl concentrations.

Nanorods: Emerge at higher HCl concentrations. rsc.org

The use of surfactants can also direct the growth of specific structures. For instance, cetyltrimethyl ammonium bromide (CTAB) has been shown to promote the formation of WO₃ nanosheets from an ammonium tungstate hydrate precursor. nih.gov Without the surfactant, the resulting particles are irregular and thicker. nih.gov Similarly, nanorods with controlled length and diameter can be produced from this compound via a hydrothermal process, where a longer processing time leads to more defined rod structures. taylors.edu.my

| Nanostructure | Precursor | Synthesis Method | Key Control Parameter |

|---|---|---|---|

| Nanoflakes, Nanoplates, Nanorods | Ammonium metatungstate | Hydrothermal | Acidity of the precursor solution (HCl volume). rsc.org |

| Nanosheets | Ammonium tungstate hydrate | Ultrasonication-assisted | Addition of CTAB as a surfactant. nih.gov |

| Nanorods | This compound | Hydrothermal | Processing time. taylors.edu.my |

Ammonium tungstate precursors are instrumental in the selective synthesis of different crystalline polymorphs of WO₃, primarily the hexagonal and monoclinic phases, which possess distinct electronic and optical properties. The final crystal structure is heavily influenced by the thermal treatment conditions.

When this compound (APT) is calcined in air, it undergoes a series of phase transformations as the temperature increases:

~240°C: APT converts to ammonium metatungstate (AMT). tungsten-powder.com

300°C - 350°C: An amorphous material, ammonium tungsten bronze (ATB), is formed. tungsten-powder.com

~400°C: The hexagonal WO₃ (h-WO₃) phase emerges. tungsten-powder.comresearchgate.net

>400°C: The hexagonal structure begins to transform into a more stable monoclinic phase. nih.gov

~500°C: The material preferentially grows into the monoclinic WO₃ (m-WO₃) phase. nih.govtungsten-powder.com

Research shows that residual ammonium ions (NH₄⁺) and ammonia (B1221849) (NH₃) in the hexagonal channels of the intermediate ammonium tungsten bronze are vital for stabilizing the hexagonal WO₃ structure. The complete release of these components leads to the collapse of the hexagonal framework into the more stable monoclinic form. acs.org Therefore, by carefully controlling the annealing temperature and atmosphere, a specific polymorph can be targeted. nih.govtungsten-powder.comacs.org

| Annealing Temperature | Resulting WO₃ Phase | Precursor |

|---|---|---|

| ~400°C | Hexagonal (h-WO₃) | This compound tungsten-powder.com |

| ~500°C | Monoclinic (m-WO₃) | This compound / Ammonium tungstate nih.govtungsten-powder.com |

Development of Tungsten Carbides (WC) and WC-Co Composites

Ammonium tungstate is a key starting material for producing tungsten carbide (WC) and tungsten carbide-cobalt (WC-Co) composites, which are renowned for their exceptional hardness, wear resistance, and use in cutting tools and mining equipment. noahchemicals.comsamaterials.com Precursor-based routes starting from ammonium tungstate allow for the synthesis of nanostructured and highly homogeneous composite powders.

Nanodispersed tungsten carbide powders can be synthesized using various precursor methods that employ ammonium tungstates as the tungsten source and organic compounds as the carbon source. researchgate.net This approach allows for molecular-level mixing of the tungsten and carbon precursors, leading to lower synthesis temperatures and finer grain sizes in the final WC product. For example, nanophase WC powder with a grain size under 10 nm can be produced by the low-temperature carburization (around 575°C) of nanophase α-W powder, which itself is synthesized from the reductive decomposition of ammonium metatungstate at temperatures below 600°C. osti.gov These precursor methods can also be adapted to create WC:nC nanocomposites, where the tungsten carbide nanoparticles are accompanied by nanodispersed carbon, which can be advantageous for applications like electrochemical cells. researchgate.net

To create high-performance WC-Co composites, it is crucial that the cobalt binder phase is distributed uniformly around the hard WC grains. Using water-soluble precursors like ammonium metatungstate or this compound, along with a soluble cobalt salt (e.g., cobalt nitrate (B79036) or cobalt acetate) and a carbon source (e.g., glycine (B1666218) or citric acid), allows for the creation of a homogeneous precursor solution. vtt.firesearchgate.netgoogle.com

This solution can then be processed using techniques like spray drying to produce a composite powder where the tungsten, cobalt, and carbon components are intimately mixed on a micro or nano scale. vtt.firesearchgate.net This precursor powder is subsequently heat-treated under controlled atmospheres. For instance, a process might involve calcination to form a tungsten oxide-cobalt oxide powder, followed by nitridation and then carburization to yield the final, highly homogeneous WC-Co nanopowder. google.com This homogeneity at the precursor stage is critical for achieving a uniform microstructure and superior mechanical properties in the final sintered cermet part. vtt.figoogle.com

| Tungsten Source | Cobalt Source | Carbon Source | Processing Method | Outcome |

|---|---|---|---|---|

| This compound (APT) or Ammonium metatungstate (AMT) | Cobalt acetate | Glycine | Spray drying followed by heat treatment | Homogeneous nano WC-Co matrix powder. vtt.firesearchgate.net |

| Ammonium metatungstate | Cobalt nitrate | Citric acid | Citrate method followed by nitridation and carburization | WC-Co nanopowder with an average grain diameter of 30-150 nm. google.com |

Functional Materials for Energy Applications

Ammonium tungstate(VI) serves as a critical precursor in the synthesis of various functional materials tailored for energy applications. Its utility spans across energy storage, conversion, and harvesting, primarily through its conversion into tungsten-based oxides and related compounds.

Application in Advanced Batteries and Energy Storage Devices

Ammonium tungstate is instrumental in developing materials for next-generation energy storage systems, including lithium-ion batteries (LIBs) and pseudo-capacitors. Its primary role is as a precursor to tungsten oxides, which are incorporated into electrode materials to enhance performance.

Research has shown that modifying lithium-rich cathode materials, such as Li1+xNi0.35Co0.35Mn0.30O2, with tungsten oxide derived from ammonium tungstate can significantly improve the rate capability and productivity of LIBs. researchgate.net A surface coating of WO3, even with a surface coverage of just 20%, can prolong the cycle life of an LIB cell and improve its thermal stability and safety. researchgate.net For instance, an aluminum fluoride-coated lithium-rich cathode demonstrated a discharge capacity of 133.4 mAh/g at a 2 C rate, a substantial improvement over the 101.5 mAh/g for the uncoated equivalent. researchgate.net

In the realm of pseudo-capacitors, which bridge the gap between traditional capacitors and batteries, tungsten-based materials are explored for their redox properties. mdpi.com Bimetallic oxides like nickel tungstate (NiWO4), synthesized from precursors including ammonium tungstate, are investigated as battery-type electrodes. mdpi.comresearchgate.net These materials store charge through rapid redox reactions at the electrode-electrolyte interface. mdpi.com However, studies comparing NiWO4 with nickel molybdate (B1676688) (NiMoO4) found that NiWO4 showed lower charge storage performance, with a discharge capacitance of 77 F·g−1 compared to 124 F·g−1 for NiMoO4. mdpi.comresearchgate.net This was attributed to the formation of a passivating WO3 layer on the electrode during cycling in an alkaline solution. mdpi.comresearchgate.net

Furthermore, tungsten oxides like h-WO3 have been shown to enable high-rate storage of ammonium ions (NH4+), making them promising for aqueous ammonium-ion batteries (AAIBs), a safe and environmentally friendly energy storage option. sciopen.com

| Material | Application | Key Finding | Discharge Capacity | Reference |

|---|---|---|---|---|

| WO3-modified Li-rich Cathode | Lithium-Ion Battery | Improved rate capability and thermal stability | Not specified for WO3 alone | researchgate.net |

| Aluminum Fluoride-coated Li-rich Cathode | Lithium-Ion Battery | Effective strategy to improve electrochemical performance | 133.4 mAh/g at 2 C | researchgate.net |

| Bare Li-rich Cathode | Lithium-Ion Battery | Baseline for comparison | 101.5 mAh/g at 2 C | researchgate.net |

| Nickel Tungstate (NiWO4) | Pseudo-capacitor | Lower performance due to passivation layer | 77 F·g−1 | mdpi.comresearchgate.net |

Development of Tungsten-Based Materials for Fuel Cells

In fuel cell technology, ammonium tungstate, particularly ammonium metatungstate (AMT), is a vital precursor for creating tungsten-based catalysts. ammonium-metatungstate.comitia.info These materials are primarily used to enhance the efficiency and reduce the cost of fuel cells.

One of the main applications is in the preparation of catalysts for the oxygen reduction reaction (ORR). ammonium-metatungstate.com Tungsten trioxide (WO₃) nanoparticles, synthesized from AMT solutions, are combined with platinum nanoparticles to form Pt-WO₃ catalysts. ammonium-metatungstate.com This composite catalyst demonstrates a synergistic effect that enhances the catalytic activity of platinum. ammonium-metatungstate.com Research indicates that Pt-WO₃ catalysts can be 20-30% more active than pure platinum catalysts. ammonium-metatungstate.com

Photoanode Materials for Solar Energy Conversion

Ammonium tungstate is frequently used as a tungsten source for the synthesis of photoanode materials in photoelectrochemical (PEC) cells for solar energy conversion, such as water splitting to produce hydrogen. mdpi.comchemrxiv.org Tungsten trioxide (WO3) and various metal tungstates are key materials in this field due to their favorable electronic and optical properties. researchgate.net

Copper tungstate (CuWO₄) has emerged as a promising photoanode material due to its suitable band gap (around 2.3 eV) and chemical stability. mdpi.comchemrxiv.org Ammonium metatungstate is a common precursor used in solution-based methods, such as spray pyrolysis, to create thin films of CuWO₄. mdpi.com One study reported that a CuWO₄ film derived from ammonium metatungstate achieved a photocurrent density of 41 μA/cm² at 1.23 V vs. RHE. mdpi.com Optimizing deposition conditions using ammonium metatungstate as the precursor has led to record photocurrent densities for pure copper tungstate at 0.7 mA/cm² at 1.23 V. chemrxiv.org

Researchers are also exploring ternary and quaternary oxides to enhance visible light absorption. For example, substituting some of the tungsten with molybdenum to create copper molybdo-tungstate (CuW1–xMoxO4) can reduce the band gap (to 2.0 eV for x=0.5). acs.org This allows the material to absorb a larger portion of the solar spectrum, leading to more efficient solar energy conversion. acs.org The synthesis of these complex oxides often involves ammonium metatungstate as the tungsten precursor. acs.org

| Photoanode Material | Precursor (Tungsten Source) | Band Gap (Eg) | Photocurrent Density (Jph) | Reference |

|---|---|---|---|---|

| CuWO₄ | Ammonium Metatungstate | ~2.3 eV | 41 μA/cm² at 1.23 VRHE | mdpi.com |

| CuWO₄ (Optimized) | Ammonium Metatungstate | ~2.3 eV | 0.7 mA/cm² at 1.23 V | chemrxiv.org |

| CuW₀.₅Mo₀.₅O₄ | Ammonium Metatungstate | 2.0 eV | Improved visible light exploitation | acs.org |

| CoWO₄-WO₃ Composite | Not specified | Not specified | 10 times higher than bare WO₃ | researchgate.net |

Electronic Components and Semiconductor Materials

Ammonium tungstate is a key intermediate material in the electronics and semiconductor industries, primarily serving as a high-purity source for tungsten to produce tungsten trioxide (WO3) and other tungsten compounds. ammonium-metatungstate.com

Utilization in Production of Electronic Components

In the electronics industry, ammonium metatungstate is utilized in the preparation of various components, including the film substrates of capacitors and shielding materials. ammonium-metatungstate.com While ammonium tungstate itself is not the final functional material, its conversion into tungsten-based compounds is a critical step. For example, tungsten carbide, derived from precursors like ammonium tungstate, is valued for its hardness and is used in manufacturing processes for electronic components. noahchemicals.com

Role in Semiconductor Material Fabrication

Ammonium tungstate's most significant role in this sector is as a precursor for tungsten trioxide (WO3), an important n-type semiconductor material. ammonium-metatungstate.com WO3 exhibits excellent electrochromic, photochromic, and gas-sensitive properties, making it valuable for a range of semiconductor devices. ammonium-metatungstate.com

The fabrication process often involves using an ammonium tungstate solution to create thin films of WO3 on a substrate. The properties and surface quality of the substrate are critical, as the film thickness is typically in the nanometer to micrometer range, requiring an ultra-flat surface for proper adhesion and performance. ammonium-metatungstate.com The ammonium tungstate serves as the tungsten source, which is then converted into the desired tungsten oxide semiconductor material through processes like calcination. ammonium-metatungstate.com

Catalytic Applications of Ammonium Tungstate Vi and Derivatives

Heterogeneous Catalysis Using Ammonium (B1175870) Tungstate(VI) Precursors

Heterogeneous catalysts are those in which the catalyst phase is different from that of the reactants. Ammonium tungstate (B81510) is frequently employed to prepare supported tungsten oxide catalysts, where the active tungsten species are dispersed on a high-surface-area support material.

Synthesis of Supported Tungsten Oxide Catalysts

Ammonium tungstate, primarily in the forms of ammonium metatungstate (AMT) or ammonium paratungstate (APT), is a preferred precursor for creating supported tungsten oxide (WOₓ) catalysts due to its high purity and solubility. researchgate.netmdpi.com The synthesis process typically involves impregnating a support material with an aqueous solution of ammonium tungstate, followed by drying and calcination at elevated temperatures. During calcination, the ammonium tungstate decomposes to form tungsten oxide species that are highly dispersed on the support surface. mdpi.com

Common methods for synthesis include:

Wet Impregnation: This is the most conventional method, where a support material, such as titanium dioxide (TiO₂) or silicon dioxide (SiO₂), is soaked in an ammonium tungstate solution. mdpi.com The solvent is then evaporated, and the material is calcined. The calcination temperature and tungsten loading are critical parameters that influence the final structure and properties of the catalyst. mdpi.com For instance, WOx/TiO₂ catalysts prepared by wet impregnation of hydrous titanium oxide hydroxide (B78521) show that tungsten loading and calcination temperature affect the formation of a stable tungstate overlayer, which can retard the sintering of the TiO₂ support. mdpi.com

Sol-Gel Method: In this technique, the ammonium tungstate precursor is incorporated during the formation of the support material itself. For example, in the synthesis of WO₃/SiO₂ catalysts, ammonium metatungstate can be mixed with ethyl silicate (B1173343) during the gelation process. mdpi.com This method can achieve a very uniform distribution of the tungsten species within the support matrix.

Co-precipitation: This method involves the simultaneous precipitation of the tungsten species and the support precursor. Co-precipitated WO₃-TiO₂ catalysts, prepared from titanyl sulfate (B86663) and this compound, have been reported to possess greater thermal durability compared to catalysts made by impregnation. osti.gov

The choice of precursor (ammonium metatungstate vs. This compound) and the preparation conditions significantly impact the catalyst's final characteristics, including surface area, acidity, and the nature of the tungsten oxide species formed. mdpi.commdpi.com

Table 1: Synthesis Parameters for Supported Tungsten Oxide Catalysts

| Catalyst System | Tungsten Precursor | Support Material | Synthesis Method | Key Findings | Reference |

|---|---|---|---|---|---|

| WOx/TiO₂ | Ammonium Metatungstate or Ammonium Monotungstate | Hydrous titanium oxide hydroxide | Wet Impregnation | A stable tungstate overlayer forms, retarding TiO₂ sintering and phase transformation. WO₃ crystals form at high loadings (>20 wt%) and high calcination temperatures (>923 K). | mdpi.com |

| WO₃/SiO₂ | Ammonium Metatungstate | Ethyl silicate 40 | Sol-Gel | Both Lewis and Brønsted acid sites are formed. The ratio of Brønsted to Lewis sites increases with tungsten loading. | mdpi.com |

| V₂O₅-WO₃/TiO₂ | Ammonium Metatungstate, Ammonium Metavanadate | TiO(OH)₂ | Co-precipitation | Co-precipitated catalysts show greater thermal durability compared to impregnated versions. | osti.gov |

Design of Alkyl Ammonium Tungstate Bonded Nanoparticle Catalysts

A more advanced approach involves the direct bonding of alkyl ammonium tungstate moieties to nanoparticle surfaces. This creates organic-inorganic hybrid catalysts with unique properties, such as enhanced stability and recoverability, especially when magnetic nanoparticles are used as the support.

A notable example is the synthesis of a magnetic nanoparticle catalyst where a propylpiperazine-1,4-diium tungstate group is bonded to a silica-coated iron oxide core (Fe₃O₄@SiO₂). The synthesis involves a multi-step process:

Preparation of magnetic Fe₃O₄ nanoparticles.

Coating the nanoparticles with a layer of silica (B1680970) (SiO₂) to form a core-shell structure (Fe₃O₄@SiO₂).

Functionalizing the silica surface with an organic linker, for example, by reacting it with (3-chloropropyl)trimethoxysilane and then with piperazine.

Acidification of the organic group followed by an ion-exchange reaction with sodium tungstate to anchor the tungstate anion, forming the final alkyl ammonium tungstate catalyst.

These magnetic hybrid catalysts are highly efficient for oxidation reactions, such as the conversion of symmetrical sulfides to sulfoxides. The key advantages of this design include the ease of catalyst recovery using an external magnet, high stability, and reusability, which are crucial for developing environmentally friendly chemical processes.

Environmental Catalysis

Ammonium tungstate-derived catalysts play a significant role in environmental remediation by targeting the removal of harmful pollutants from both gaseous and liquid streams.

Selective Catalytic Reduction (SCR) of Nitrogen Oxides (NOx)

Nitrogen oxides (NOx) are major air pollutants emitted from stationary sources like power plants and industrial boilers. The selective catalytic reduction (SCR) of NOx with ammonia (B1221849) (NH₃) is the most effective technology for their abatement. osti.gov The standard commercial catalyst for this process is vanadium pentoxide (V₂O₅) supported on tungsten oxide-promoted titanium dioxide (V₂O₅-WO₃/TiO₂). mdpi.com

Ammonium tungstate is the key precursor for the WO₃ component, which acts as a crucial promoter. patsnap.com The addition of tungsten oxide to the V₂O₅/TiO₂ catalyst provides several benefits:

Increased Catalytic Activity: WO₃ enhances the number and strength of Brønsted acid sites on the catalyst surface, which are essential for the adsorption of ammonia. mdpi.com

Enhanced Thermal Stability: It stabilizes the anatase phase of the TiO₂ support, preventing its transformation to the less active rutile phase at high operating temperatures. mdpi.com

Improved SO₂ Resistance: WO₃ inhibits the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), a reaction that can lead to the formation of ammonium bisulfate and subsequent catalyst deactivation.

The synergy between the vanadium and tungsten oxide surface species is responsible for the high reactivity and NOx conversion efficiency of the ternary catalyst system. acs.org Research shows that WO₃ loading significantly influences the catalyst's performance, with optimal concentrations leading to higher NOx conversion across a wide temperature range. gnest.orgresearchgate.net

Total Oxidation of Pollutants in Gas and Liquid Phases

Catalytic oxidation is a vital technology for destroying volatile organic compounds (VOCs) and other organic pollutants, converting them into harmless products like carbon dioxide and water. rsc.orgyoutube.com Tungsten-based catalysts, often prepared from ammonium tungstate precursors, are effective for these reactions.

For instance, catalysts composed of tungsten oxides are used in the total oxidation of various VOCs. The activity of these catalysts is attributed to their redox properties and surface acidity. In some applications, quaternary ammonium tungstate compounds themselves can act as catalysts. For example, hexadecyltrimethylammonium decatungstate has been used as a catalyst for the selective oxidation of alcohols to corresponding ketones or carboxylic acids using hydrogen peroxide as a clean oxidant. researchgate.net This demonstrates the potential of alkyl ammonium tungstate derivatives in liquid-phase oxidation processes for pollutant degradation or green chemical synthesis.

Photocatalytic Degradation of Organic Contaminants

Photocatalysis has emerged as a promising green technology for the degradation of persistent organic pollutants in water. bohrium.com While titanium dioxide (TiO₂) is a widely studied photocatalyst, its efficiency is limited by its wide bandgap, which allows it to be activated only by UV light. chinatungsten.com

To overcome this limitation, TiO₂ is often coupled with a narrow bandgap semiconductor like tungsten trioxide (WO₃), which is readily synthesized from this compound (APT). chinatungsten.com The resulting WO₃-TiO₂ composite materials exhibit significantly enhanced photocatalytic activity under visible light. scholarly.org The mechanism for this enhancement involves the formation of a heterojunction between the two oxides. When irradiated, electron-hole pairs are generated. The specific alignment of the energy bands of WO₃ and TiO₂ promotes the efficient separation of these charge carriers, reducing their recombination rate and making more electrons and holes available to react with water and oxygen to produce highly reactive radicals that degrade organic pollutants. researchgate.net

These WO₃-TiO₂ composites, prepared using APT, have proven effective in degrading a variety of contaminants, including salicylic (B10762653) acid, methylene (B1212753) blue, and phenol. chinatungsten.comresearchgate.netmdpi.com

Table 2: Performance of Tungsten-Based Photocatalysts in Pollutant Degradation

| Catalyst | Tungsten Precursor | Target Pollutant | Light Source | Key Performance Metric | Reference |

|---|---|---|---|---|---|

| WO₃/TiO₂ nanofibers | Not Specified (for WO₃) | Methylene Blue | Sunlight | Degradation rate increased from 72% (TiO₂) to 96% (5% WO₃/TiO₂). | researchgate.net |

| Au/TiO₂/WO₃ | Not Specified (for WO₃) | Phenol | Not Specified | Above 96% degradation efficiency. | mdpi.com |

| Au/TiO₂/WO₃ | Not Specified (for WO₃) | Methyl Orange | Not Specified | Up to 97.9% degradation efficiency. | mdpi.com |

| Bi₂WO₆ | Ammonium Tungstate | Rhodamine B | Visible Light | Photocatalytic activity increased as the crystallite size of Bi₂WO₆ decreased. | scholarly.org |

Organic Synthesis and Industrial Catalysis

Ammonium tungstate(VI) and its derivatives have emerged as versatile and effective catalysts in a variety of organic synthesis and industrial processes. Their catalytic activity is central to numerous chemical transformations, ranging from selective oxidations to carbon-carbon bond cleavage and formation.

Oxidation Reactions (e.g., Oxidation of Symmetrical Sulfides)

Tungstate-based catalysts are particularly effective in the selective oxidation of organic sulfides to either sulfoxides or sulfones, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.gov The use of hydrogen peroxide (H₂O₂) as a clean oxidant in these reactions is environmentally advantageous.

Researchers have developed novel heterogeneous catalysts by immobilizing tungstate ions on various supports to enhance catalyst recovery and reusability. For instance, a silica-based tungstate interphase catalyst, prepared by functionalizing mesoporous silica with aminopropyl groups followed by ion exchange with tungstate, has demonstrated high efficiency. acs.org This recoverable catalyst effectively oxidizes a range of aromatic and aliphatic sulfides to their corresponding sulfoxides and sulfones in good to excellent yields at room temperature using 30% H₂O₂. acs.org A key advantage of this system is the ability to recover and reuse the catalyst for multiple cycles without significant loss of activity. acs.org

Similarly, tungstate ions supported on periodic mesoporous organosilica with an imidazolium (B1220033) framework have been shown to efficiently catalyze sulfide (B99878) oxidation with moderate to excellent yields (52–98%) and selectivities (83–98%). nih.govfrontiersin.org The selectivity of the reaction towards sulfoxide (B87167) or sulfone can often be controlled by adjusting the reaction conditions, such as temperature. For example, a tungstate-functionalized Brönsted acidic ionic liquid catalyst can selectively produce sulfoxides at room temperature and sulfones at 50°C. nih.govfrontiersin.org

The table below summarizes the performance of various tungstate-based catalysts in the oxidation of thioanisole (B89551) (methyl phenyl sulfide) as a representative symmetrical sulfide.

Table 1: Performance of Tungstate-Based Catalysts in the Oxidation of Thioanisole

| Catalyst | Oxidant | Product | Conversion (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Silica-based tungstate interphase | 30% H₂O₂ | Sulfoxide | >98 | 95 | acs.org |

| WO₄²⁻@PMO-IL | 30% H₂O₂ | Sulfoxide | 98 | 92 | nih.govfrontiersin.org |

O-Methylation of Catechol with Methanol (B129727)

The vapor-phase O-methylation of catechol with methanol is an industrially significant reaction for the production of guaiacol (B22219) (2-methoxyphenol), a valuable intermediate for pharmaceuticals, fragrances, and dyes. researchgate.net Ammonium tungstate(VI), particularly in its supported form, has proven to be a highly active and selective catalyst for this transformation. researchgate.netcapes.gov.br

Studies have shown that impregnating ammonium metatungstate (AMT) onto various oxide supports like silica (SiO₂), titania (TiO₂), and alumina (B75360) (Al₂O₃) yields efficient catalysts. researchgate.netcapes.gov.br Among these, an AMT/SiO₂ catalyst with a tungsten content of 7.9 wt% exhibited the best performance, achieving a catechol conversion of 97.1% and a guaiacol yield of 88.1%. capes.gov.br The catalytic performance is closely linked to the acid-base properties of the catalyst, with weak acid sites being particularly important for the desired O-methylation reaction. mdpi.commdpi.com The selective O-methylation is generally considered an acid-base catalyzed reaction. mdpi.com

Table 2: Catalytic Performance in Vapor-Phase O-Methylation of Catechol

| Catalyst | W Content (wt%) | Temperature (°C) | Catechol Conversion (%) | Guaiacol Yield (%) | Reference |

|---|---|---|---|---|---|

| AMT/SiO₂ | 7.9 | Not Specified | 97.1 | 88.1 | capes.gov.br |

| AMT/TiO₂ | Not Specified | Not Specified | High Activity | High Selectivity | researchgate.netcapes.gov.br |

| AMT/Al₂O₃ | Not Specified | Not Specified | High Activity | High Selectivity | researchgate.netcapes.gov.br |

| Cerium Phosphate (B84403) | - | 270 | 80.3 (initial) | High | mdpi.com |

Retro-Aldol Condensation of Glucose

The conversion of biomass-derived sugars into valuable platform chemicals is a cornerstone of sustainable chemistry. The retro-aldol condensation of glucose, which involves the cleavage of carbon-carbon bonds, is a key reaction in this context. Tungsten-based catalysts, including ammonium metatungstate (AMT), have been identified as effective catalysts for this process, often yielding smaller, highly functionalized molecules like glycolaldehyde (B1209225) and erythrose. researchgate.netrsc.orghelsinki.fi

Kinetic studies of the retro-aldol condensation of glucose using AMT as a catalyst have shown that the reaction proceeds through consecutive steps. researchgate.net First, glucose undergoes retro-aldol condensation to form erythrose (a C4 sugar) and glycolaldehyde (a C2 sugar). Subsequently, erythrose can further react to produce two molecules of glycolaldehyde. researchgate.net The activation energy for the initial glucose conversion is significantly higher than for the subsequent reactions, indicating that high temperatures favor the formation of the initial products. researchgate.netpnas.org

This catalytic approach provides a pathway to convert abundant carbohydrates into C2, C3, and C4 building blocks. pnas.org For instance, tungstic acid (H₂MoO₄)-catalyzed retro-aldol condensation of glucose can be coupled with a subsequent reaction with acetylacetone (B45752) to produce furan-centered chemicals. rsc.orghelsinki.fi Tungsten trioxide (WO₃) has also been shown to be efficient for selectively cleaving C-C bonds in sugars, following a mechanism distinct from classical retro-aldol condensation. nih.gov

Table 3: Research Findings on Tungsten-Catalyzed Retro-Aldol Condensation of Glucose

| Catalyst | Key Product(s) | Reaction Conditions | Finding | Reference |

|---|---|---|---|---|

| Ammonium Metatungstate (AMT) | Glycolaldehyde, Erythrose | 423-453 K, Batch Reactor | The reaction is first-order with respect to glucose. The apparent activation energy for glucose conversion is 141.3 kJ/mol. | researchgate.net |

| H₂MoO₄ | Glycolaldehyde, Erythrose | 220 °C | Catalyzes the C2 + C4 retro-aldol condensation of glucose. | rsc.orghelsinki.fi |

Electrocatalysis and Water Splitting

Derivatives of ammonium tungstate(VI) play a crucial role in the development of advanced materials for electrocatalysis, particularly for water splitting to produce hydrogen. This process is fundamental to hydrogen-based clean energy systems and involves two key reactions: the hydrogen evolution reaction (HER) at the cathode and the oxygen evolution reaction (OER) at the anode. youtube.com

Tungsten Carbides for Hydrogen Evolution Reaction